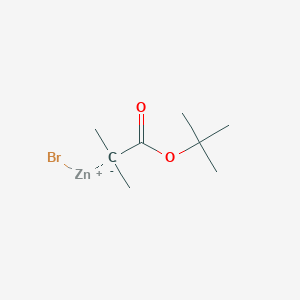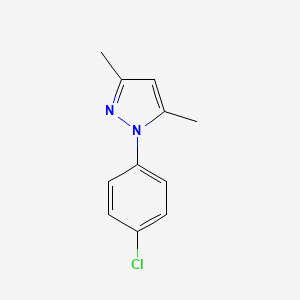
3-(6-Aminopyridin-3-yl)-4-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Aminopyridin-3-yl)-4-chlorophenol, commonly referred to as 6-APC, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 101-102°C, and is soluble in both water and organic solvents. 6-APC is an important reagent in the synthesis of various heterocyclic compounds, and has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6-APC has been studied for its potential applications in biochemistry, pharmacology, and physiology.
科学研究应用
6-APC has been used for a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridazines, pyrimidines, and pyrrolidines. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6-APC has been studied for its potential applications in biochemistry, pharmacology, and physiology.
作用机制
The mechanism of action of 6-APC is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules. This can lead to the formation of new bonds or the breaking of existing bonds, depending on the reaction conditions. In addition, 6-APC can act as an electron acceptor, accepting electrons from other molecules. This can lead to the formation of new bonds or the breaking of existing bonds, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APC are not well understood. However, it has been shown to inhibit the growth of certain types of bacteria, and has been studied for its potential applications in cancer therapy. In addition, 6-APC has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
实验室实验的优点和局限性
6-APC has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is easy to synthesize, and the reaction can be carried out at relatively low temperatures. The main limitation of 6-APC is that it is not very stable, and can easily decompose if exposed to high temperatures or light.
未来方向
The potential applications of 6-APC are still being explored, and there are a number of potential future directions for research. These include further studies into its potential applications in cancer therapy, as well as its potential use in the treatment of neurological disorders. In addition, further studies into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, 6-APC could be used in the development of new and improved synthetic methods for the synthesis of organic compounds.
合成方法
6-APC is synthesized from the reaction of 4-chlorophenol and 6-aminopyridine. This reaction is typically carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and is usually heated to temperatures of up to 80°C. The reaction is usually complete after a few hours. The product is then filtered and recrystallized to purify it. The yield of the reaction is typically around 95%.
属性
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-2-8(15)5-9(10)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDFXPGWKKBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)-4-chlorophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)







![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)


